Ethyl-d5 3,4,5-trihydroxybenzoate
Description
Chemical Identity and Nomenclature
Ethyl-d5 3,4,5-trihydroxybenzoate (CAS: 1394230-18-2) is a deuterated derivative of ethyl gallate (CAS: 831-61-8), characterized by the substitution of five hydrogen atoms with deuterium at the ethyl group. Its molecular formula is C₉H₅D₅O₅ , with a molar mass of 203.21 g/mol. The compound belongs to the phenolic acid ester class, specifically a trihydroxybenzoic acid derivative.
Nomenclature :
Historical Context in Phenolic Compound Research
Ethyl gallate, the non-deuterated parent compound, has been studied since the 19th century for its antioxidant properties. Isolated initially from plant sources like gallnuts and sumac, it gained prominence as a model compound for investigating phenolic acid chemistry. The synthesis of deuterated analogues emerged in the late 20th century alongside advances in isotopic labeling techniques, driven by the need for internal standards in mass spectrometry.
Key milestones:
Isotopic Labeling Rationale for Deuterated Derivatives
Deuterium labeling serves two primary purposes in analytical chemistry:
Internal Standardization :
- Deuterated compounds like this compound exhibit nearly identical chemical behavior to their non-deuterated counterparts but differ in mass, enabling precise quantification via liquid chromatography-mass spectrometry (LC-MS).
- Example: In lipidomics, deuterated esters compensate for matrix effects during lipid extraction.
Metabolic Tracing :
Table 2: Advantages of Deuterated Internal Standards
The synthesis of this compound typically involves acid-catalyzed esterification of gallic acid with deuterated ethanol (C₂D₅OH), followed by purification via recrystallization.
Properties
CAS No. |
1394230-18-2 |
|---|---|
Molecular Formula |
C9H5D5O5 |
Molecular Weight |
203.21 |
Purity |
95% min. |
Synonyms |
Ethyl-d5 3,4,5-trihydroxybenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following gallic acid derivatives are structurally and functionally related to ethyl-d5 3,4,5-trihydroxybenzoate:
Research Findings and Implications
- Antioxidant Efficacy : Methyl gallate outperforms ethyl and octyl derivatives in scavenging free radicals, likely due to its shorter alkyl chain facilitating electron donation .
- Metabolic Stability: Deuterated ethyl gallate (ethyl-d5) shows prolonged half-life in vivo compared to non-deuterated forms, critical for pharmacokinetic studies .
- Structural-Activity Relationship (SAR) : Increasing alkyl chain length reduces aqueous solubility but enhances lipid compatibility, guiding formulation design for targeted delivery .
Preparation Methods
Direct Acid-Catalyzed Esterification with Deuterated Ethanol
The most straightforward method involves the direct esterification of 3,4,5-trihydroxybenzoic acid (gallic acid) with deuterated ethanol (C₂D₅OD) under acidic conditions. This approach mirrors conventional ethyl gallate synthesis but substitutes ethanol with its deuterated counterpart to introduce the isotopic label.
Reaction Conditions :
-
Reactants : Gallic acid (1 equiv), C₂D₅OD (excess, 10–15 equiv), concentrated sulfuric acid (catalytic, 0.1 equiv).
-
Temperature : Reflux at 80–85°C for 6–8 hours.
-
Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and purification via recrystallization from methanol.
Key Considerations :
-
Excess C₂D₅OD ensures complete esterification and minimizes residual protonated ethanol.
-
Acidic conditions must be carefully controlled to prevent side reactions such as etherification of phenolic hydroxyl groups.
Yield : 70–75% (reported for non-deuterated analog; deuterated yields may vary slightly due to kinetic isotope effects).
Transesterification of Methyl Gallate with Deuterated Ethanol
For substrates sensitive to strong acids, transesterification of methyl 3,4,5-trihydroxybenzoate (methyl gallate) with C₂D₅OD offers a milder alternative. This method avoids direct exposure of gallic acid’s hydroxyl groups to acidic environments.
Reaction Conditions :
-
Reactants : Methyl gallate (1 equiv), C₂D₅OD (excess, 8–10 equiv), sodium methoxide (0.05 equiv).
-
Temperature : Reflux at 65–70°C for 12 hours.
-
Workup : Solvent removal under reduced pressure, followed by column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).
Mechanistic Insight :
The base-catalyzed reaction proceeds via nucleophilic acyl substitution, where methoxide deprotonates C₂D₅OD to generate a deuterated ethoxide ion, facilitating ester exchange.
Yield : 65–70%, with <5% residual methyl ester detected via GC-MS.
Protection-Deprotection Strategies for Enhanced Regioselectivity
To prevent unwanted side reactions at the phenolic hydroxyl groups, temporary protection with acetyl or benzyl groups is recommended. This method is critical for large-scale synthesis.
Stepwise Protocol :
-
Protection : Treat gallic acid with acetic anhydride (3 equiv) in pyridine at 0°C for 2 hours to form 3,4,5-tri-O-acetyl gallic acid.
-
Esterification : React the protected acid with C₂D₅OD (5 equiv) and H₂SO₄ (0.1 equiv) at 80°C for 4 hours.
-
Deprotection : Hydrolyze acetyl groups with 10% NaOH in methanol/water (1:1) at room temperature for 1 hour.
Advantages :
-
Near-quantitative protection (>95%) minimizes side reactions.
Analytical Characterization and Validation
Spectroscopic Confirmation of Deuteration
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (DMSO-d₆) : Absence of signals at δ 1.2–1.4 (CH₃ of ethyl) and δ 4.1–4.3 (CH₂ of ethyl), confirming replacement with deuterium.
-
¹³C NMR : Shift of the ethyl carbonyl carbon to δ 167.5 ppm (vs. δ 167.2 in non-deuterated analog) due to isotopic effects.
Mass Spectrometry :
-
ESI-MS : Molecular ion peak at m/z 203.1 [M−H]⁻ (calc. for C₉H₅D₅O₅: 203.1), with no detectable protonated contaminant.
Challenges and Optimization Strategies
Minimizing Isotopic Scrambling
Deuterium exchange at the α-position of the ethyl group can occur under prolonged acidic conditions. Mitigation strategies include:
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl-d5 3,4,5-trihydroxybenzoate, and how can purity be validated?
- Methodology : this compound (deuterated ethyl gallate) is synthesized via esterification of gallic acid with deuterated ethanol (e.g., C₂D₅OD) under acidic catalysis. A typical protocol involves refluxing gallic acid with excess deuterated ethanol and a catalytic amount of sulfuric acid, followed by solvent removal and recrystallization .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm) and nuclear magnetic resonance (¹H/²H NMR) to confirm deuterium incorporation and absence of non-deuterated impurities. Compare retention times and spectral data with non-deuterated ethyl gallate standards .
Q. How does the deuterium labeling in this compound influence its physicochemical properties?
- Methodology : Deuterium substitution (C₂D₅ group) increases molecular mass and alters vibrational modes, detectable via FT-IR and mass spectrometry. For example, the C-D stretching band appears near 2100–2200 cm⁻¹, distinct from C-H stretches. Stability under thermal or photolytic conditions can be assessed using thermogravimetric analysis (TGA) and accelerated degradation studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported antioxidant activity data for this compound?
- Methodology : Discrepancies in DPPH/ABTS assay results may arise from solvent polarity, pH, or deuterium kinetic isotope effects. Standardize assays using:
- Controlled solvent systems (e.g., methanol-d₄ vs. methanol).
- Isotopic controls : Compare EC₅₀ values of deuterated vs. non-deuterated ethyl gallate under identical conditions.
- Computational modeling : Calculate bond dissociation energies (BDEs) of O-H groups using DFT to assess deuterium’s impact on radical scavenging .
Q. How can isotopic tracing with this compound elucidate metabolic pathways in vivo?
- Methodology :
- Administer this compound to model organisms (e.g., rodents) and collect plasma/urine samples at timed intervals.
- Use LC-MS/MS to track deuterated metabolites (e.g., deuterated gallic acid or conjugates) and quantify isotopic enrichment.
- Compare metabolic half-lives and distribution profiles with non-deuterated analogs to assess isotope effects on absorption and excretion .
Q. What structural analogs of this compound are critical for SAR studies in GPCR modulation?
- Methodology :
- Synthesize analogs with modified ester groups (e.g., methyl-d₃, octyl-d₁₇) and evaluate GPRC6A activation via calcium flux assays (FLIPR).
- Key analogs include:
| Analog | Substituent | Key Feature |
|---|---|---|
| Methyl-d₃ gallate | CD₃ | Shorter alkyl chain |
| Octyl-d₁₇ gallate | C₈D₁₇ | Enhanced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
